REACTION_CXSMILES
|
I(Cl)(=O)=O.[I:5](Cl)(=O)=O.C([N+](C)(C)C)C1C=CC=CC=1.[NH2:20][C:21]1[CH:26]=[C:25]([CH3:27])[N:24]=[C:23]([CH3:28])[CH:22]=1.C(=O)([O-])[O-].[Ca+2]>ClCCl.CO>[NH2:20][C:21]1[CH:26]=[C:25]([CH3:27])[N:24]=[C:23]([CH3:28])[C:22]=1[I:5] |f:0.1.2,4.5,6.7|
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)Cl.I(=O)(=O)Cl.C(C1=CC=CC=C1)[N+](C)(C)C
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
NC1=CC(=NC(=C1)C)C
|
Name
|
|
Quantity
|
2.25 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
Name
|
dichloromethane methanol
|
Quantity
|
55 mL
|
Type
|
solvent
|
Smiles
|
ClCCl.CO
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Solvent was removed by evaporation
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between 5% sodium metabisulphite solution and dichloromethane
|
Type
|
CUSTOM
|
Details
|
The aqueous phase was separated
|
Type
|
WASH
|
Details
|
washed with dichloromethane
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
WASH
|
Details
|
The organic phase was washed with water, saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
Solvent was removed by evaporation
|
Type
|
CUSTOM
|
Details
|
the residue purified by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with dichloromethane/methanol (9:1 v/v)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=NC(=C1)C)C)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 61.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |